2-(1,3-benzothiazol-2-yl)-4-{[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-1H-pyrazol-3-one
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Overview
Description
2-(1,3-benzothiazol-2-yl)-4-{[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-1H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a thiophene moiety, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-{[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Synthesis of the Pyrazolone Core: The pyrazolone core is formed by the reaction of hydrazine with ethyl acetoacetate, followed by cyclization.
Coupling of Thiophene Moiety: The thiophene moiety is introduced through a condensation reaction with thiophene-2-carbaldehyde.
Final Assembly: The final compound is assembled by reacting the intermediate products under specific conditions, often involving a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzothiazole rings.
Reduction: Reduction reactions can occur at the imine and pyrazolone moieties.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-{[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction, disruption of metabolic processes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile
- 2-(5-(1,3-benzothiazol-2-yl)-2-furyl)-1,3-benzothiazole
- methyl 2-(1,3-benzothiazol-6-yl)acetate
Uniqueness
What sets 2-(1,3-benzothiazol-2-yl)-4-{[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-1H-pyrazol-3-one apart is its trifluoromethyl group, which imparts unique electronic properties and enhances its stability. Additionally, the combination of benzothiazole, thiophene, and pyrazolone moieties provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(thiophen-2-ylmethyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4OS2/c18-17(19,20)14-11(9-21-8-10-4-3-7-26-10)15(25)24(23-14)16-22-12-5-1-2-6-13(12)27-16/h1-7,9,23H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMXSYPUFMVWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(N3)C(F)(F)F)C=NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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